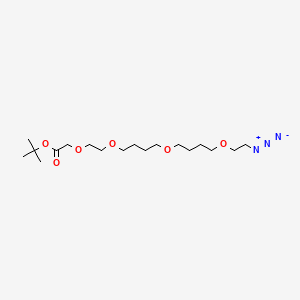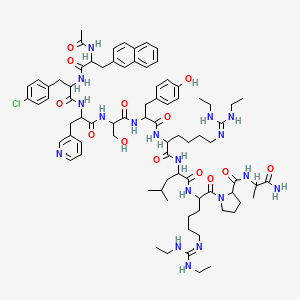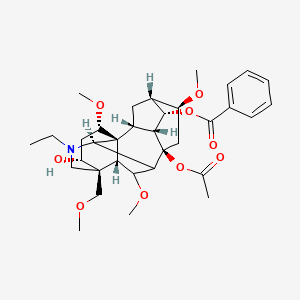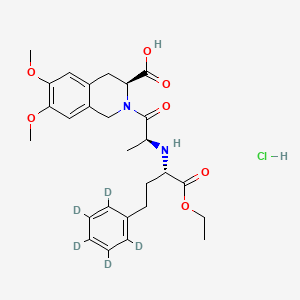
Boc-PEG1-PPG2-C2-azido
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-PEG1-PPG2-C2-azido is a compound that serves as a polyethylene glycol-based proteolysis targeting chimera linker. It is commonly used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
準備方法
Synthetic Routes and Reaction Conditions
Boc-PEG1-PPG2-C2-azido is synthesized through a series of chemical reactions involving the introduction of the azide group and the polyethylene glycol-based linker. The synthesis typically involves the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the polyethylene glycol and polypropylene glycol linkers: The polyethylene glycol and polypropylene glycol linkers are introduced through etherification reactions.
Azidation: The azide group is introduced through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions
Boc-PEG1-PPG2-C2-azido undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst, using strained alkynes such as dibenzocyclooctyne or bicyclononyne.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or water.
Strain-promoted alkyne-azide cycloaddition: Strained alkynes such as dibenzocyclooctyne or bicyclononyne are used. The reaction can be carried out in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including drug development and bioconjugation.
科学的研究の応用
Boc-PEG1-PPG2-C2-azido has a wide range of scientific research applications, including:
Biology: The compound is used in bioconjugation reactions to label biomolecules with fluorescent tags or other functional groups.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
作用機序
Boc-PEG1-PPG2-C2-azido exerts its effects through the formation of triazole rings via click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, which can be used to connect various functional groups or molecules. In the context of proteolysis targeting chimeras, the compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This enables the selective degradation of the target protein through the ubiquitin-proteasome system .
類似化合物との比較
Boc-PEG1-PPG2-C2-azido is unique due to its combination of polyethylene glycol and polypropylene glycol linkers, as well as its azide functionality. Similar compounds include:
Azido-PEG2-C2-Boc: This compound also contains an azide group and a polyethylene glycol linker, but lacks the polypropylene glycol component.
Boc-PEG2-azido: This compound contains a polyethylene glycol linker and an azide group, but does not include the polypropylene glycol component.
This compound stands out due to its versatility in click chemistry reactions and its application in the synthesis of proteolysis targeting chimeras.
特性
分子式 |
C18H35N3O6 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
tert-butyl 2-[2-[4-[4-(2-azidoethoxy)butoxy]butoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(22)16-26-15-14-25-12-7-5-10-23-9-4-6-11-24-13-8-20-21-19/h4-16H2,1-3H3 |
InChIキー |
SIAIALBLLCWZTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)


![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)

![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)


![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)

